1-(4-Bromo-2-fluorophenyl)piperidine
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Overview
Description
1-(4-Bromo-2-fluorophenyl)piperidine is an organic compound with the molecular formula C11H13BrFN It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both bromine and fluorine substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorophenyl)piperidine typically involves the reaction of 4-bromo-2-fluoroaniline with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where the amine group of piperidine attacks the aromatic ring of 4-bromo-2-fluoroaniline, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-fluorophenyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The piperidine ring can be oxidized to form piperidones or reduced to form piperidines with different substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of derivatives with different functional groups replacing bromine or fluorine.
Oxidation: Formation of piperidones or other oxidized derivatives.
Reduction: Formation of reduced piperidine derivatives.
Coupling Reactions: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions, particularly in the context of receptor-ligand binding studies
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)piperidine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of bromine and fluorine substituents can influence the compound’s binding affinity and selectivity for its molecular targets. The piperidine ring provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-phenyl)piperidine: Similar structure but lacks the fluorine substituent.
1-(4-Fluoro-phenyl)piperidine: Similar structure but lacks the bromine substituent.
1-(4-Bromo-2-fluorobenzyl)piperazine: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
1-(4-Bromo-2-fluorophenyl)piperidine is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This dual substitution can enhance the compound’s reactivity and binding properties, making it a valuable intermediate in the synthesis of complex molecules. Additionally, the combination of these substituents can impart unique electronic and steric effects, influencing the compound’s behavior in various chemical and biological contexts .
Properties
Molecular Formula |
C11H13BrFN |
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Molecular Weight |
258.13 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13BrFN/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
InChI Key |
LUAKZPNBAFIKQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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